Capstafin
Description
Capstafin is a small-molecule inhibitor selectively targeting the Src homology 2 (SH2) domain of STAT5b, a transcription factor critical in cancer progression, particularly in Philadelphia chromosome-positive leukemias driven by the Bcr-Abl fusion protein . Developed as a derivative of catechol bisphosphate, this compound emerged from rational drug design efforts to address the challenge of distinguishing between the highly homologous STAT5a and STAT5b isoforms . Unlike earlier STAT5 inhibitors, this compound demonstrates nanomolar potency and marked selectivity for STAT5b over STAT5a, a significant advancement given that STAT5b inhibition more effectively suppresses tumor cell proliferation . Its mechanism involves disrupting the STAT5b SH2 domain, thereby preventing protein-protein interactions essential for transcriptional activation of oncogenic pathways .
Properties
CAS No. |
1818390-52-1 |
|---|---|
Molecular Formula |
C17H29NO9P2 |
Molecular Weight |
453.36 |
IUPAC Name |
4-((8-Methylnonanamido)methyl)-1,2-phenylene bis(dihydrogen phosphate) |
InChI |
InChI=1S/C17H29NO9P2/c1-13(2)7-5-3-4-6-8-17(19)18-12-14-9-10-15(26-28(20,21)22)16(11-14)27-29(23,24)25/h9-11,13H,3-8,12H2,1-2H3,(H,18,19)(H2,20,21,22)(H2,23,24,25) |
InChI Key |
FLLCGDMAXOLXOB-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCC(NCC1=CC=C(OP(O)(O)=O)C(OP(O)(O)=O)=C1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Capstafin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Capstafin with structurally and functionally analogous STAT5 inhibitors, emphasizing selectivity, potency, and clinical relevance.
Table 1: Comparison of this compound with STAT5 Inhibitors
Key Findings:
Structural Innovation: this compound and Stafib-1 belong to the catechol bisphosphate family, but this compound’s optimized structure confers nanomolar potency, a significant improvement over Stafib-1’s micromolar activity . In contrast, chromone- and salicylic acid-based inhibitors lack structural motifs necessary for STAT5b-specific binding, resulting in non-selective inhibition .
Selectivity and Therapeutic Relevance: this compound’s high selectivity for STAT5b addresses a critical gap in targeting oncogenic STAT5 signaling. Other compounds, such as the osmium complex, exhibit broad STAT5 inhibition but pose toxicity risks, limiting clinical applicability .
Potency and Mechanism: this compound’s nanomolar IC₅₀ contrasts sharply with the micromolar-range activity of earlier inhibitors (e.g., adenosine derivatives and salicylic acid-based compounds), which suffer from poor cellular uptake and off-target effects .
Clinical Implications: this compound’s selectivity and potency make it a promising candidate for precision oncology, particularly in cancers where STAT5b is a driver. In contrast, non-selective inhibitors like chromone-based compounds may disrupt STAT5a-mediated physiological processes, increasing adverse effect risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
